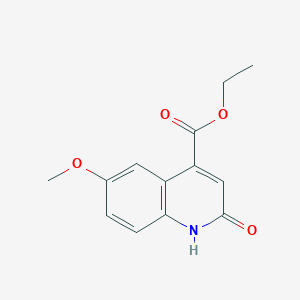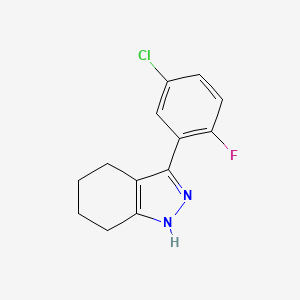
4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine is an organic compound that belongs to the class of diazepanes This compound is characterized by a diazepane ring substituted with a phenylpropan-2-yl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of palladium-catalyzed C–H activation of arylethyl amines . This method allows for the construction of heterocyclic compounds, including diazepanes, through the activation of C–H bonds in the presence of palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazepanes.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine include other diazepanes and arylethyl amines, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the diazepane ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87498-61-1 |
|---|---|
Molekularformel |
C15H25N3 |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
4-methyl-N-(1-phenylpropan-2-yl)-1,4-diazepan-1-amine |
InChI |
InChI=1S/C15H25N3/c1-14(13-15-7-4-3-5-8-15)16-18-10-6-9-17(2)11-12-18/h3-5,7-8,14,16H,6,9-13H2,1-2H3 |
InChI-Schlüssel |
UKNQRLGXHFQEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NN2CCCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 5-chloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11863025.png)








